Cas no 17056-97-2 (2,4-dimethylquinazolin-8-ol)
2,4-dimethylquinazolin-8-ol Chemical and Physical Properties
Names and Identifiers
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- 2,4-dimethylquinazolin-8-ol
- 17056-97-2
- quinazoline, 8-hydroxy-2,4-dimethyl-
- 8-Oxy-2,4-dimethylchinazolin
- SCHEMBL7011032
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- Inchi: 1S/C10H10N2O/c1-6-8-4-3-5-9(13)10(8)12-7(2)11-6/h3-5,13H,1-2H3
- InChI Key: ZYDQRZNJOOTARG-UHFFFAOYSA-N
- SMILES: OC1=CC=CC2=C(C)N=C(C)N=C21
Computed Properties
- Exact Mass: 174.079312947Da
- Monoisotopic Mass: 174.079312947Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 46Ų
2,4-dimethylquinazolin-8-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189012027-500mg |
2,4-Dimethylquinazolin-8-ol |
17056-97-2 | 97% | 500mg |
$682.76 | 2022-04-02 | |
| Chemenu | CM211558-1g |
2,4-Dimethylquinazolin-8-ol |
17056-97-2 | 95% | 1g |
$856 | 2021-08-04 | |
| Chemenu | CM211558-1g |
2,4-Dimethylquinazolin-8-ol |
17056-97-2 | 95% | 1g |
$*** | 2023-03-30 |
2,4-dimethylquinazolin-8-ol Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
Additional information on 2,4-dimethylquinazolin-8-ol
2,4-Dimethylquinazolin-8-ol: A Comprehensive Overview
The compound with CAS No. 17056-97-2, commonly referred to as 2,4-dimethylquinazolin-8-ol, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of quinazoline derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug discovery. The quinazoline core of this molecule serves as a scaffold for various functional groups, making it a versatile structure for chemical modifications and biological evaluations.
Recent studies have highlighted the antioxidant properties of 2,4-dimethylquinazolin-8-ol, which make it a promising candidate for applications in oxidative stress-related diseases. Researchers have demonstrated that this compound can effectively scavenge free radicals, thereby protecting cells from oxidative damage. This property has led to its exploration in the development of therapeutic agents for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The biological activity of this compound is further enhanced by its ability to modulate key signaling pathways involved in inflammation and apoptosis.
In addition to its antioxidant properties, 2,4-dimethylquinazolin-8-ol has shown potential as an anticancer agent. Preclinical studies have revealed that this compound exhibits cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer cells. The mechanism of action involves induction of apoptosis through mitochondrial dysfunction and activation of caspase pathways. These findings underscore the importance of quinazoline derivatives in anticancer drug development.
The synthesis of 2,4-dimethylquinazolin-8-ol typically involves multi-step reactions, often starting from readily available starting materials such as o-amino phenols and aldehydes or ketones. The reaction conditions are optimized to ensure high yield and purity of the final product. Recent advancements in green chemistry have also enabled the development of environmentally friendly synthesis routes for this compound, reducing the environmental footprint associated with its production.
From a structural perspective, the quinazoline ring system in 2,4-dimethylquinazolin-8-ol is characterized by two nitrogen atoms at positions 1 and 3. The methyl groups at positions 2 and 4 contribute to the molecule's hydrophobicity, which may influence its bioavailability and pharmacokinetic properties. The hydroxyl group at position 8 plays a critical role in hydrogen bonding interactions, which are essential for its biological activity.
Recent research has also explored the use of 2,4-dimethylquinazolin-8-ol in the field of materials science. Its unique electronic properties make it a potential candidate for applications in organic electronics and optoelectronics. For instance, studies have shown that this compound can be used as a building block for constructing functional materials with tailored electronic properties.
In terms of toxicity studies, preliminary data suggest that 2,4-dimethylquinazolin-8-ol exhibits low toxicity at therapeutic doses. However, further investigations are required to fully understand its safety profile and potential long-term effects. Regulatory agencies emphasize the importance of comprehensive toxicological evaluations before any compound can be approved for clinical use.
The discovery and development of 2,4-dimethylquinazolin-8-ol highlight the importance of quinazoline derivatives in modern drug discovery. With ongoing research focusing on optimizing its pharmacokinetic properties and exploring new biological targets, this compound holds immense potential for addressing unmet medical needs.
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